1-beta-D-Arabinofuranosylcytosine
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Overview
Description
This compound is structurally similar to deoxycytidine but has an inverted hydroxyl group at the 2’-position, which imparts unique biological properties . 1-beta-D-Arabinofuranosylcytosine was first synthesized in 1959 and has since become a crucial antimetabolite in the treatment of various leukemias .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-beta-D-Arabinofuranosylcytosine can be synthesized through various methods. One common approach involves the treatment of tritylribofuranosylthymine with methanesulfonyl chloride, followed by reaction with aqueous methanol and ammonia, and then acid hydrolysis to yield arabinosylthymine . Another method includes the phosphorylation of ribonucleosides with polyphosphoric acid, followed by hydrolysis of the cyclized products .
Industrial Production Methods: Industrial production of arabinofuranosylcytosine typically involves the conversion of cytidine hydrochloride to the corresponding 2,2’-anhydro derivative, which is then hydrolyzed to produce arabinofuranosylcytosine . This process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-beta-D-Arabinofuranosylcytosine undergoes various chemical reactions, including acylation, phosphorylation, and glycosylation. It is particularly susceptible to acylation at the 3’-hydroxyl group .
Common Reagents and Conditions:
Phosphorylation: Typically involves polyphosphoric acid as a reagent.
Major Products: The major products of these reactions include various esters and phosphorylated derivatives of arabinofuranosylcytosine, which have potential bioactivities .
Scientific Research Applications
1-beta-D-Arabinofuranosylcytosine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: A cornerstone in the treatment of acute myeloid leukemia, acute lymphocytic leukemia, and chronic myelogenous leukemia.
Industry: Utilized in the production of antiviral and anticancer drugs.
Mechanism of Action
1-beta-D-Arabinofuranosylcytosine is metabolized intracellularly into its active triphosphate form, cytosine arabinoside triphosphate. This metabolite interferes with DNA synthesis by inhibiting DNA polymerase and DNA repair enzymes . It is incorporated into DNA, causing chain termination and apoptosis in rapidly dividing cells .
Comparison with Similar Compounds
Arabinofuranosyladenine (Vidarabine): Another nucleoside analog with antiviral properties.
Arabinofuranosylthymine and Arabinofuranosyluracil: Naturally occurring nucleosides with similar structures.
Uniqueness: 1-beta-D-Arabinofuranosylcytosine is unique due to its high efficacy in treating leukemias and its ability to be incorporated into DNA, leading to effective inhibition of DNA synthesis . Its structural similarity to deoxycytidine, combined with the inversion of the 2’-hydroxyl group, imparts distinct biological properties that make it a valuable therapeutic agent .
Properties
CAS No. |
3083-52-1 |
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Molecular Formula |
C9H13N3O5 |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
4-amino-1-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8?/m1/s1 |
InChI Key |
UHDGCWIWMRVCDJ-STUHELBRSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)C2[C@H]([C@@H]([C@H](O2)CO)O)O |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
147-94-4 | |
sequence |
N |
Synonyms |
Ara C Ara-C Arabinofuranosylcytosine Arabinoside, Cytosine Arabinosylcytosine Aracytidine Aracytine beta Ara C beta-Ara C Cytarabine Cytarabine Hydrochloride Cytonal Cytosar Cytosar U Cytosar-U Cytosine Arabinoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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